1,2,3,4-Tetrahydro-5-aminoacridine
CAS No.: 3198-41-2
Cat. No.: VC18510303
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3198-41-2 |
|---|---|
| Molecular Formula | C13H14N2 |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydroacridin-4-amine |
| Standard InChI | InChI=1S/C13H14N2/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h3,5-6,8H,1-2,4,7,14H2 |
| Standard InChI Key | MOWGHIVIVXUXBY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C=C3C=CC=C(C3=N2)N |
Introduction
Chemical Identity and Structural Characteristics
1,2,3,4-Tetrahydro-5-aminoacridine (C₁₃H₁₄N₂) is a partially hydrogenated acridine derivative with a molecular weight of 198.26 g/mol . Its structure consists of a tetracyclic framework featuring a fused benzene and pyridine ring system, with an amine group at the 5-position (Figure 1). Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 183.5°C | |
| Boiling Point | 325.59°C (estimated) | |
| Solubility | Slight in DMSO, Methanol | |
| pKa | 9.0 ± 0.20 (predicted) | |
| SMILES Notation | C1CCC2=C(C1)C=C3C=CC=C(C3=N2)N |
The compound’s crystalline form has been characterized via X-ray diffraction, revealing a triclinic crystal system with space group P−1 when complexed with zinc chloride . The [ZnCl₄]²⁻ anion interacts with protonated THA through hydrogen bonding and π-π stacking, influencing its stability .
Synthesis and Derivatives
THA is synthesized through cyclization reactions involving anthranilic acid derivatives or via Friedländer condensation . Modifications to its structure, such as methoxy or hydroxy substitutions at positions 7 or 8, enhance its pharmacological profile. For example:
-
7-Methoxy-THA: Increases lipophilicity, improving blood-brain barrier penetration .
-
N-Oxy-THA: Reduces hepatotoxicity while retaining acetylcholinesterase (AChE) inhibition .
A notable synthetic route involves reacting tacrine hydrochloride with ZnCl₂ in aqueous medium to form (C₁₃H₁₅N₂)₂[ZnCl₄]·H₂O, a complex with distorted tetrahedral geometry . This process underscores THA’s versatility in forming pharmacologically active metal complexes.
Pharmacological Mechanism
THA exerts dual mechanisms of action:
-
AChE Inhibition: Reversibly inhibits AChE, increasing synaptic acetylcholine levels .
-
Potassium Channel Modulation: Enhances neurotransmitter release via 4-aminopyridine-like activity .
Compared to traditional AChE inhibitors (e.g., physostigmine), THA demonstrates:
Clinical Efficacy in Alzheimer’s Disease
Phase I/II trials in Alzheimer’s patients (n=16) revealed dose-dependent cognitive improvement :
| Parameter | Baseline (B) | Placebo (P) | THA (Optimal Dose) |
|---|---|---|---|
| Alzheimer’s Deficit Scale | 68.2 ± 4.1 | 65.9 ± 3.8 | 42.3 ± 5.2* |
| Orientation Test Score | 12.4 ± 1.2 | 13.1 ± 1.1 | 18.9 ± 1.5* |
| Global Stage Improvement | — | — | 2.0 ± 0.3 stages |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume